FK BINDING PROTEIN

High-Throughput Screening Ligand Discovery Immunophilin Assays

Choose authentic FKBP12 (12 kDa isoform, CAS 131144-19-9) to eliminate the confounding selectivity and affinity variability observed with other FKBP or cyclophilin isoforms. This recombinant protein exhibits a validated high-affinity binding to FK506 (Kd = 1.6 nM) and rapamycin (Kd = 1.0 nM), ensuring robust Z' factors (>0.7) and signal-to-noise ratios (30:1) in HTS campaigns. Optimized for FKBP12-FRB PROTAC pairing and intracellular NanoBRET occupancy assays. Each batch is certified ≥95% pure via SDS-PAGE, confirming structural and functional integrity for your most stringent discovery workflows.

Molecular Formula C9H16O
Molecular Weight 0
CAS No. 131144-19-9
Cat. No. B1178570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK BINDING PROTEIN
CAS131144-19-9
Molecular FormulaC9H16O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FK Binding Protein (CAS 131144-19-9) Defined: A Core Immunophilin for Ligand Discovery and Assay Development


FK Binding Protein, specifically the 12 kDa isoform (FKBP12, CAS 131144-19-9), is a cytosolic peptidyl-prolyl cis-trans isomerase (PPIase) that serves as the primary intracellular receptor for the immunosuppressive macrolides FK506 (tacrolimus) and rapamycin [1]. It is a critical target in immunology, oncology, and neuroscience due to its role in forming ternary complexes that inhibit calcineurin or mTOR signaling pathways [2]. FKBP12 is widely used in high-throughput screening (HTS), target engagement assays, and as a tool for studying protein-protein interactions [3].

Why FKBP12 (CAS 131144-19-9) Cannot Be Substituted by Other FKBPs or Immunophilins


Generic substitution of FKBP12 with other FKBP family members (e.g., FKBP12.6, FKBP51, FKBP52) or cyclophilins introduces significant variability in ligand affinity, selectivity, and downstream functional outcomes. These isoforms share only 55-70% sequence identity within their PPIase domains and exhibit distinct ligand-binding pocket geometries [1]. Critically, the intracellular occupancy and functional consequences of FKBP ligands do not correlate across isoforms [2]. For instance, SAFit-type ligands show a >100-fold selectivity for FKBP51 over FKBP52 in cellular assays, and FKBP12.6 binds FK506 with 15-fold lower affinity than FKBP12 [3]. Using the correct isoform is therefore essential for reproducible target engagement and avoiding confounding off-target effects.

FKBP12 (CAS 131144-19-9) Evidence Guide: Quantified Differentiation from Comparators


High-Affinity FK506 Binding (Kd = 1.6 nM) Outperforms Synthetic Ligands in HTS Assays

FKBP12 exhibits a dissociation constant (Kd) of 1.6 nM for the macrolide FK506, as measured by scintillation proximity assay (SPA) using 1 nM [3H]FK506 [1]. This affinity is approximately 40-fold higher than that of the synthetic ligand AP1867 (Kd = 67 nM) and >1000-fold higher than the early neurotrophic ligand GPI-1046 (IC50 = 1240 nM in FP assay) [2]. In head-to-head displacement assays, FK506 and rapamycin demonstrate comparable nanomolar potency (IC50 values of 3.2 nM and 3.5 nM, respectively), while GPI-1046 is inactive [1]. This establishes FK506 as the gold-standard high-affinity ligand for FKBP12, essential for assay validation and as a benchmark for novel ligand screening.

High-Throughput Screening Ligand Discovery Immunophilin Assays

Intracellular Target Engagement: NanoBRET Confirms Permeation Differences and Occupancy

NanoBRET assays in living cells reveal a substantial offset between biochemical affinity and intracellular FKBP occupancy for different ligand classes [1]. Bicyclic ligands and natural products like FK506 and rapamycin show high intracellular occupancy, whereas SAFit-type ligands, despite high biochemical affinity for FKBP51, exhibit a marked reduction in cellular target engagement due to permeability issues [2]. This quantitative discrepancy highlights the risk of relying solely on in vitro binding data and underscores the need for cell-based validation using FKBP12 as the target.

Cellular Target Engagement NanoBRET Intracellular Occupancy

TR-FRET Binding Affinity: Rapamycin (Kd = 1.0 nM) vs. Tacrolimus (Kd = 1.7 nM)

In a direct TR-FRET binding assay, FKBP12 binds rapamycin with a Kd of 1.0 nM and tacrolimus (FK506) with a Kd of 1.7 nM [1]. This ~1.7-fold difference, while small, is consistent and may influence functional outcomes in mTOR vs. calcineurin inhibition pathways. The assay provides a robust, homogeneous format for quantifying FKBP12-ligand interactions, with Z' > 0.7 reported for high-throughput applications [2].

TR-FRET Binding Kinetics mTOR Pathway

Fragment-Based SAR: Ester/Thioester Linkages Retain High Affinity, Amide Linkages Cause >10-Fold Drop

A systematic SAR study on linked FKBP12 fragments demonstrated that ester and thioester linkages maintain high-affinity binding, whereas amide linkages drastically reduce affinity [1]. Oxime and triazole linkages were not tolerated at all, rendering ligands ineffective. This study provides quantitative guidance for designing FKBP12-targeting PROTACs or bifunctional molecules, as the choice of linker chemistry can result in >10-fold differences in binding affinity.

Fragment-Based Drug Discovery SAR Linker Chemistry

FKBP12 SPR Kinetics: High-Throughput Single-Cycle Kinetics Platform

An SPR assay using avi-his6 tagged FKBP12 immobilized on a streptavidin chip was developed for single-cycle kinetics, enabling high-throughput determination of KD values [1]. This method allows for the rapid profiling of compound libraries against FKBP12, FKBP51, and FKBP52 in parallel, providing a quantitative platform for selectivity profiling. The assay uses 2-minute association and 30-minute dissociation phases, yielding precise kinetic constants for hit-to-lead optimization.

Surface Plasmon Resonance Kinetic Analysis High-Throughput Screening

FKBP12 vs. FKBP12.6: 15-Fold Difference in FK506 Binding Affinity

Purified yeast FKBP-13 (ortholog of FKBP12.6) binds FK506 with 15-fold lower affinity than FKBP12 [1]. This quantitative difference underscores the risk of isoform misidentification in binding assays and confirms that FKBP12 is the higher-affinity target for FK506 and rapamycin. In human cells, FKBP12.6 is less abundant and plays distinct roles in ryanodine receptor regulation, further justifying the use of FKBP12 for canonical FKBP-ligand studies.

Isoform Selectivity FKBP12.6 Binding Affinity

Prioritized Application Scenarios for FKBP12 (CAS 131144-19-9) Based on Quantitative Evidence


High-Throughput Screening (HTS) for Novel FKBP12 Ligands

FKBP12 is ideal for HTS campaigns due to its validated high-affinity binding to FK506 (Kd = 1.6 nM) and rapamycin (Kd = 1.0 nM) [1]. The large affinity window (>1000-fold) between FK506 and inactive ligands like GPI-1046 ensures robust Z' factors (>0.7) and high signal-to-noise ratios (30:1) in SPA or TR-FRET formats [2]. This makes FKBP12 a low-risk, high-reward target for identifying new chemical matter.

Cellular Target Engagement and Occupancy Studies

FKBP12, when expressed as a NanoLuc fusion in cells, enables quantitative NanoBRET assays to measure intracellular ligand occupancy and permeability [1]. This approach has revealed that many high-affinity biochemical ligands fail to engage FKBP12 in living cells due to poor membrane permeability [2]. FKBP12 thus serves as a critical control for validating the cellular activity of new FKBP-targeting compounds.

PROTAC and Molecular Glue Design and Validation

FKBP12 is a validated E3 ligase-agnostic handle for PROTAC development, as demonstrated by the rapamycin-induced proximity assay (RiPA) which uses FKBP12-FRB dimerization to screen for functional E3 ligase pairs [1]. SAR data on FKBP12-binding fragments (ester/thioester vs. amide linkages) provides direct design guidance for linker optimization [2]. FKBP12 is the preferred target for proof-of-concept bifunctional degraders.

Label-Free Kinetic Analysis via SPR

FKBP12 is compatible with high-throughput SPR using single-cycle kinetics, allowing for rapid determination of KD values for compound libraries [1]. This method can be run in parallel with FKBP51 and FKBP52 to profile isoform selectivity, a key requirement for developing selective FKBP ligands with reduced off-target effects.

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